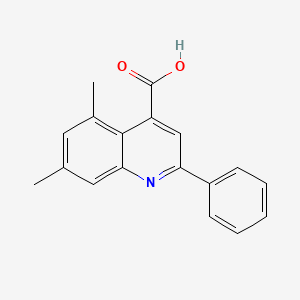
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is a product for proteomics research . It has a molecular weight of 277.32 and a molecular formula of C18H15NO2 .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is represented by the SMILES string: CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C .Physical And Chemical Properties Analysis
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid has a molecular weight of 277.32 and a molecular formula of C18H15NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Medicinal Chemistry
Quinoline compounds are integral to several pharmacologically active heterocyclic compounds. They have a wide range of therapeutic properties, including anti-malarial, antitumor, and antimicrobial activities. As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Proteomics Research
This specific compound is used in proteomics research to study proteins’ structures and functions. It helps in understanding the proteome, which is the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time .
Agrochemicals
Quinoline derivatives have shown utility as agrochemicals. They play a role in the development of products that protect crops from pests and diseases, thereby contributing to agricultural productivity .
Materials Science
In materials science, quinoline derivatives are significant due to their potential applications in creating new materials with desirable properties for various industrial uses .
Photovoltaics
Quinoline derivatives are gaining popularity in third-generation photovoltaic applications. They are being synthesized for use in photovoltaic cells as part of efforts to develop more efficient and sustainable energy sources .
Industrial Chemistry
These compounds find application in industrial chemistry for the production of organic molecules such as pH indicators, food coloring, and dyes. Their versatility allows them to be tailored for specific industrial processes .
Bio-organic and Bio-organometallic Chemistry
Quinolines are employed in research related to bio-organic and bio-organometallic processes due to their structural versatility and reactivity .
Synthetic Organic Chemistry
The heterocyclic quinoline core is a common structural motif in numerous synthetic compounds used across various bioactivities such as antimalarial treatments. The synthesis of these compounds meets societal expectations for greener and more sustainable chemical processes .
Propriétés
IUPAC Name |
5,7-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(18(20)21)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUCTLUIVSXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

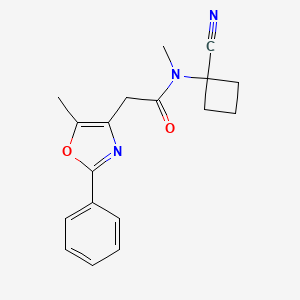
![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
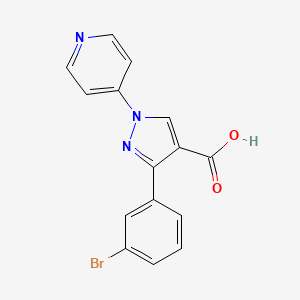
![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)
![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)
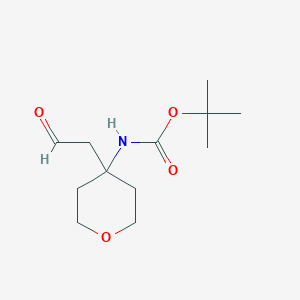
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)
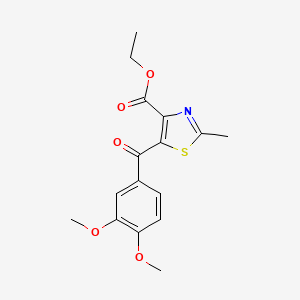
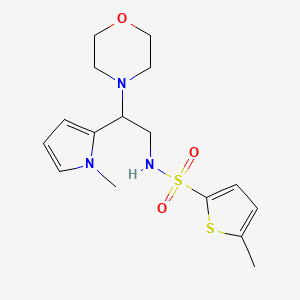
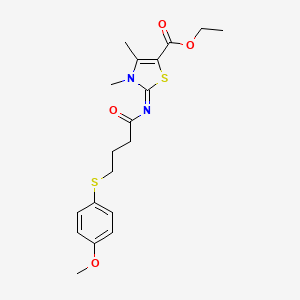

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)
![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)